REACTION_CXSMILES
|
[O:1]=[C:2]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=[O:17])[CH2:11][CH2:10]2)[CH2:3][CH2:4][CH2:5][Cl:6].[I].[Na].[CH3:20][N:21]([CH3:24])[CH:22]=O.Cl>CC(C)=O.CO>[ClH:6].[O:1]=[C:2]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=[O:17])[CH2:11][CH2:10]2)[CH2:3][CH2:4][CH2:5][N:13]1[CH2:14][CH2:22][N:21]([C:24]2[CH:16]=[CH:7][CH:2]=[CH:3][CH:4]=2)[CH2:20][CH2:12]1 |f:1.2,7.8,^1:17,18|
|
Name
|
6-(1-oxo-4-chlorobutyl)-3,4-dihydrocarbostyril
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CCCCl)C=1C=C2CCC(NC2=CC1)=O
|
Name
|
sodium iodine
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[I].[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40°-50° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed from the mixture by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
To this reaction mixture, 5.0 g of 4-phenylpiperazine and 5 g of triethylamine were added
|
Type
|
STIRRING
|
Details
|
stirred at 70°-80° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under a reduced pressure and 50 ml of 5%-sodium hydrogencarbonate solution
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
Crude crystals thus formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Then the dried crude crystals
|
Type
|
ADDITION
|
Details
|
were dispersed in 80 ml of chloroform
|
Type
|
STIRRING
|
Details
|
stirred at a room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Insoluble matters in the chloroform solution were removed from the solution and chloroform
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
CUSTOM
|
Details
|
to obtain the residue
|
Type
|
CUSTOM
|
Details
|
To the residue thus obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under a reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
To the residue thus obtained
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
to obtain crude crystals
|
Type
|
FILTRATION
|
Details
|
The crude crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O=C(CCCN1CCN(CC1)C1=CC=CC=C1)C=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |